3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as TFPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPD is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of compounds including variations of imidazolidine-2,4-dione have been synthesized and tested for their antimicrobial and antifungal properties. For instance, 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones showed notable activity against gram-positive bacteria, with one compound being particularly potent against S. aureus and B. subtilis. Additionally, these compounds exhibited excellent antifungal activity, outperforming the reference drug fluconazole in some cases (Prakash et al., 2011).
Anti-arrhythmic and Hypoglycemic Properties
Another study explored the structure-activity relationship of certain imidazolidine-2,4-dione derivatives, focusing on their anti-arrhythmic effects. The most active compound in this series showed properties characteristic of class Ia anti-arrhythmics according to the Vaughan Williams classification (Pękala et al., 2005). Meanwhile, a different series of imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and shown to exhibit hypoglycemic activity, highlighting their potential in diabetes treatment (Oguchi et al., 2000).
Antitumor and Chemosensitizer Activity
Amine derivatives of imidazolidine-4-ones, including piperazine derivatives, were evaluated for their capacity to enhance antibiotic effectiveness against Staphylococcus aureus strains. Notably, some derivatives showed high potency in combination with certain antibiotics against methicillin-resistant S. aureus (MRSA) strains, suggesting their potential role as chemosensitizers (Matys et al., 2015). Another study synthesized and evaluated a series of 4H-imidazole-4-one and imidazolidine-2,4-dione hybrids for antitumor activity, finding that certain compounds showed significant cytotoxic potency across various cancer cell lines (El-Sayed et al., 2018).
Solvent-Free Synthesis for Improved Yields
Research also delved into the solvent-free synthesis of thiazolidinedione derivatives, focusing on enhancing the yields of compounds with known anti-cancer activity. The study successfully optimized the synthesis process, leading to significantly improved yields and reduced production costs (Somayajulu et al., 2021).
properties
IUPAC Name |
3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)11-3-1-10(2-4-11)14(24)21-7-5-12(6-8-21)22-13(23)9-20-15(22)25/h1-4,12H,5-9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUVEEBRCYGOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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